An In-depth Technical Guide to 1-(4-Hydroxy-2-nitrophenyl)ethanone: Structure, Properties, and Applications
An In-depth Technical Guide to 1-(4-Hydroxy-2-nitrophenyl)ethanone: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Hydroxy-2-nitrophenyl)ethanone, also known as 4'-Hydroxy-2'-nitroacetophenone, is a substituted aromatic ketone that serves as a valuable building block in synthetic organic chemistry and medicinal chemistry. Its molecular framework incorporates three key functional groups: a phenolic hydroxyl group, a nitro group, and an acetyl group. This unique combination of an electron-donating group (-OH) and two electron-withdrawing groups (-NO2, -COCH3) on a benzene ring imparts distinct chemical reactivity and makes it an attractive scaffold for the synthesis of more complex molecules and potential pharmaceutical agents.
The presence of the nitro moiety, a well-known pharmacophore, suggests potential for a range of biological activities. Nitroaromatic compounds are integral to many therapeutic agents, exhibiting antimicrobial, cytotoxic, and enzyme-inhibiting properties.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, plausible synthetic routes, spectroscopic profile, and potential applications of 1-(4-Hydroxy-2-nitrophenyl)ethanone, offering field-proven insights for its utilization in research and drug development.
Chemical Identity and Structure
The fundamental identity of 1-(4-Hydroxy-2-nitrophenyl)ethanone is established by its unique molecular structure and associated identifiers.
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IUPAC Name: 1-(4-hydroxy-2-nitrophenyl)ethanone
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Synonyms: 4'-Hydroxy-2'-nitroacetophenone
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CAS Number: 948550-13-8
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Molecular Formula: C₈H₇NO₄
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Molecular Weight: 181.15 g/mol
The structure consists of an acetophenone core, substituted at the C4 position with a hydroxyl group and at the C2 position with a nitro group.
Caption: Chemical Structure of 1-(4-Hydroxy-2-nitrophenyl)ethanone.
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, its key physicochemical properties can be reliably predicted using computational models. These properties are crucial for designing reaction conditions, purification protocols, and for preliminary drug-likeness assessments.
| Property | Value | Source |
| Molecular Weight | 181.15 g/mol | PubChem |
| XLogP3 | 0.9 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 83.1 Ų | PubChem |
| pKa (Predicted) | 12.42 ± 0.10 | LookChem[2] |
| Melting Point | No experimental data available | |
| Boiling Point (Predicted) | 338.4°C at 760 mmHg | LookChem[2] |
| Solubility | Slightly soluble in water | ChemicalBook[3] |
Synthesis and Purification
The synthesis of 1-(4-Hydroxy-2-nitrophenyl)ethanone is not widely documented in standard literature. However, based on fundamental organic reaction mechanisms, two primary synthetic strategies can be proposed: the Fries rearrangement of a phenolic ester and the direct nitration of a substituted acetophenone.
Plausible Synthetic Route: Fries Rearrangement
The most promising route for the regioselective synthesis of the target molecule is the Fries rearrangement of 4-nitrophenyl acetate. This reaction involves the Lewis acid-catalyzed migration of an acyl group from a phenolic ester to the aromatic ring, yielding a hydroxy aryl ketone.[4] The reaction is known to be ortho- and para-selective, with temperature being a key factor in controlling the product distribution. Higher temperatures ( > 160°C) generally favor the formation of the ortho isomer, which is the desired product in this case.[5]
Caption: Proposed workflow for the synthesis via Fries Rearrangement.
Experimental Protocol (Hypothetical):
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Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 4-nitrophenyl acetate.
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Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃) in a portion-wise manner. An excess of the catalyst is typically required as it complexes with both the starting material and the product.[6]
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Heating: Heat the reaction mixture to a temperature above 160°C. The reaction is often performed without a solvent.[7]
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Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Cool the reaction mixture to room temperature and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
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Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.
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Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of a Lewis acid like AlCl₃ is essential to generate the acylium ion electrophile.[4] High temperatures are employed to overcome the activation energy barrier for the migration to the more sterically hindered ortho position. A solvent-free condition can be effective for this specific rearrangement.[7]
Alternative Route: Direct Nitration of 4-Hydroxyacetophenone
An alternative approach is the direct electrophilic nitration of 4-hydroxyacetophenone. However, this method presents a significant regioselectivity challenge. The hydroxyl group is a strongly activating ortho, para-director, while the acetyl group is a deactivating meta-director. The position targeted for nitration (C2) is ortho to the hydroxyl group but also ortho to the deactivating acetyl group. This competition will likely result in a mixture of isomers, primarily 2-nitro and 3-nitro products, making purification difficult and lowering the overall yield of the desired compound.[8][9]
Predicted Spectroscopic Profile
| Technique | Predicted Peaks and Interpretations |
| ¹H NMR | ~10-12 ppm (singlet, 1H): Phenolic -OH proton. ~8.0-8.2 ppm (doublet, 1H): Aromatic proton ortho to the nitro group. ~7.2-7.4 ppm (doublet of doublets, 1H): Aromatic proton ortho to both the acetyl and hydroxyl groups. ~7.0-7.2 ppm (doublet, 1H): Aromatic proton ortho to the hydroxyl group. ~2.6 ppm (singlet, 3H): Methyl protons of the acetyl group (-COCH₃). |
| ¹³C NMR | ~200 ppm: Carbonyl carbon (C=O). ~160 ppm: Aromatic carbon attached to the -OH group. ~140 ppm: Aromatic carbon attached to the -NO₂ group. ~120-135 ppm: Other aromatic carbons. ~25-30 ppm: Methyl carbon (-CH₃). |
| IR Spectroscopy | 3200-3500 cm⁻¹ (broad): O-H stretching vibration of the phenolic group. ~1680 cm⁻¹ (strong): C=O stretching vibration of the aryl ketone. ~1520 cm⁻¹ and ~1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretching vibrations of the nitro group. ~1600, ~1450 cm⁻¹: C=C stretching vibrations within the aromatic ring. ~3000-3100 cm⁻¹: Aromatic C-H stretching. |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 181. Key Fragments: Loss of CH₃ (m/z = 166), loss of COCH₃ (m/z = 138), loss of NO₂ (m/z = 135). |
Basis for Predictions: These predictions are based on standard chemical shift and absorption frequency tables, as well as comparative data from related molecules such as 1-(4-hydroxy-3-nitrophenyl)ethanone[10] and 1-(4-methoxy-2-nitrophenyl)ethanone.[11]
Chemical Reactivity and Potential Applications
The multifunctionality of 1-(4-Hydroxy-2-nitrophenyl)ethanone makes it a versatile intermediate for synthesizing a variety of derivatives with potential biological activities.
Caption: Reactivity of functional groups and pathways to potential applications.
As a Precursor in Drug Discovery
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Enzyme Inhibition: The core structure is related to compounds known to exhibit enzyme inhibitory activity. For instance, derivatives of hydroxyphenyl ethanones have been explored as inhibitors of acetylcholinesterase and carbonic anhydrases.[12] The reduction of the nitro group to an amine would yield an aminophenol scaffold, a common feature in many biologically active molecules.
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Chalcone Synthesis: The acetyl group can participate in Claisen-Schmidt condensation reactions with various aromatic aldehydes to form chalcones. Chalcones derived from nitroacetophenones have been shown to possess significant cytotoxic and antimicrobial activities.[13]
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Antimicrobial Agents: Nitroaromatic compounds are known for their broad-spectrum antimicrobial properties, often activated via reduction of the nitro group within microbial cells to form cytotoxic radicals.[1] Derivatives of 1-(4-Hydroxy-2-nitrophenyl)ethanone could be explored for novel antimicrobial agents.
In Synthetic Chemistry
The hydroxyl group can be alkylated or acylated to produce a range of ethers and esters, while the ketone can be reduced to a secondary alcohol or converted to other functional groups. The nitro group is particularly versatile, as it can be reduced to an amine, which then opens up a vast array of further derivatization possibilities, including diazotization and amide formation. The reduction of a nitrophenyl ethanone to the corresponding aminophenyl ethanone is a common and efficient transformation.[14]
Safety and Handling
Specific safety data for 1-(4-Hydroxy-2-nitrophenyl)ethanone is limited. However, based on data for structurally similar compounds like 4-Hydroxy-3-Nitroacetophenone, the following precautions should be observed:
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Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[15]
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Personal Protective Equipment (PPE): Handle in a well-ventilated area or fume hood. Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
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Incompatibilities: Avoid contact with strong oxidizing agents.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
1-(4-Hydroxy-2-nitrophenyl)ethanone is a strategically important chemical intermediate with significant potential for applications in medicinal chemistry and synthetic research. While detailed experimental characterization is not yet widespread in public literature, its properties and reactivity can be reliably inferred from established chemical principles. The Fries rearrangement of 4-nitrophenyl acetate stands out as a plausible and regioselective method for its synthesis. The compound’s trifunctional nature provides multiple handles for chemical modification, positioning it as a versatile precursor for the development of novel chalcones, enzyme inhibitors, and other heterocyclic compounds of therapeutic interest. This guide provides a foundational framework for researchers to confidently incorporate this molecule into their synthetic and drug discovery programs.
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